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The quest for effective, orally administered treatments for autoimmune diseases has led to the
development of several promising small molecule inhibitors targeting the retinoic acid receptor-
related orphan receptor gamma t (RORYyt). As a master regulator of T helper 17 (Th17) cell
differentiation and the production of pro-inflammatory cytokines like IL-17, RORyt has become
a key therapeutic target. This guide provides a meta-analysis of publicly available clinical trial
data for several oral RORyt inhibitors, offering a comparative overview of their efficacy, safety,
and experimental protocols.

RORyt Signaling Pathway

The diagram below illustrates the central role of RORyt in the Th17 signaling pathway. Upon
activation by cytokines such as IL-6 and IL-23, STAT3 is activated and, along with other
transcription factors like IRF4, induces the expression of RORyt. RORyt then translocates to
the nucleus and binds to ROR response elements (RORES) in the promoter regions of genes
encoding for pro-inflammatory cytokines, most notably IL-17A and IL-17F, driving the
inflammatory cascade characteristic of many autoimmune diseases.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b14010261?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14010261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

Extracellular Space

Cell Membrane|
A \

v

Cytoplasm
v

pSTAT3

nduces transcription

RORyt MRNA

translation

ranslocation

Nutieus

RORYyt

IL-17A/F Gene

eads to

\,

Transcription

Y

Pro-inflammatory
Cytokines
Click to download full resolution via product page

RORyt Signaling Pathway in Th17 Cells

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b14010261?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14010261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Comparative Efficacy in Psoriasis

The primary indication for which oral RORyt inhibitors have been evaluated in clinical trials is
moderate-to-severe plaque psoriasis. The Psoriasis Area and Severity Index (PASI) is a widely
used measure of disease severity, with PASI 75 (a 75% reduction in PASI score from baseline)
being a common primary endpoint.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14010261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Clinical PASI 75 Placebo
Compoun _ Dose(s) Treatment Reference
Trial . Response  Response
d Evaluated  Duration
Phase Rate (%) Rate (%)
28.6 (75
] 75 mg, 150
Cedirogant mg), 7.7
mg, 375
(ABBV- Phase 2b 16 weeks (150 mg), 0 [11[2]
mg once
157) _ 41.7 (375
daily
mg)
25 mg, 50
mg, 100
mg, 200
mg once 30.0 (200
Bl 730357 Phase 2 daily; 400 12 weeks mg once 0 [3][4]
mg once daily)
daily, 200
mg twice
daily
Not
24 (350 o
explicitly
mg,
stated, but
placebo- )
350 mg, ] reductions
adjusted),
VTP-43742 Phase 2a 700 mg 4 weeks 30 (700 were [51061[7]
once daily statistically
mg, S
significant
placebo- )
relative to
adjusted)
placebo.
IMU-935 Phase 1b 150 mg 4 weeks Did not High and [81[9][10]
once dalily, separate unexpecte
150 mg from d.
twice daily placebo in
an interim
analysis
dueto a
high
© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.researchgate.net/publication/380318650_Cedirogant_in_adults_with_psoriasis_a_phase_2_randomized_placebo-controlled_clinical_trial
https://pubmed.ncbi.nlm.nih.gov/38699939/
https://psoriasis-hub.com/medical-information/bi-730357-a-rorgt-inhibitor-for-moderate-to-severe-plaque-psoriasis
https://pubmed.ncbi.nlm.nih.gov/39848568/
https://www.globenewswire.com/news-release/2016/3/16/820582/0/en/Vitae-Pharmaceuticals-Achieves-Proof-of-Concept-with-First-in-Class-RORyt-Inhibitor-in-Moderate-to-Severe-Psoriasis.html
https://practicaldermatology.com/news/vitae-achieves-proof-of-concept-with-first-in-class-roryt-inhibitor-for-psoriasis/2458643/
https://www.the-rheumatologist.org/article/psoriasis-drug-succeeds-mid-stage-study/
https://www.pharmacytimes.com/view/interim-analysis-of-phase-1b-trial-does-not-show-desired-activity-for-patients-with-psoriasis
https://www.prnewswire.com/news-releases/immunic-reports-pre-planned-phase-1b-interim-analysis-of-imu-935-in-psoriasis-patients-confounded-by-high-placebo-rate-301655458.html
https://imux.com/wp-content/uploads/2022/10/20221020_Immunic_IMU-935_Psoriasis_Phase_1_Part_C_Interim_Data-1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14010261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

placebo
response.

Safety and Tolerability Profile

The safety and tolerability of oral RORyt inhibitors are critical factors in their development. The
following table summarizes the key adverse events (AES) reported in clinical trials.
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Experimental Protocols: A Closer Look

The clinical trials for these oral RORyt inhibitors generally followed a randomized, double-blind,

placebo-controlled design, which is the gold standard for assessing the efficacy and safety of
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new therapeutic agents.

Cedirogant (ABBV-157) Phase 2b Trial (NCT05044234)

Design: A multicenter, double-blind, 16-week study.[2]
Participants: 156 adults aged 18-65 years with moderate-to-severe psoriasis.[1][2]
Randomization: 1:1:1:1 to once-daily oral cedirogant 75 mg, 150 mg, 375 mg, or placebo.[2]

Primary Endpoint: Percentage of participants achieving at least a 75% improvement from
baseline in the Psoriasis Area and Severity Index (PASI 75) at week 16.[1]

Secondary Endpoints: Included PASI 50, 90, and 100, static Physician's Global Assessment
(sPGA) of 0/1 (clear or almost clear), and improvements in the Psoriasis Symptoms Scale
and itch.[1][15]

Pharmacokinetics: Plasma exposures were dose-proportional after single doses and less
than dose-proportional after multiple daily doses. Steady-state concentrations were achieved
within 12 days.[16]

Bl 730357 Phase 2 Trial (NCT03635099)

Design: A two-part, double-blinded, randomized trial.[4][12]

Part 1: Patients were randomized 2:2:2:2:1 to 25, 50, 100, and 200 mg of Bl 730357 or
placebo once daily under fasting conditions.[4]

Part 2: A separate set of patients was randomized 4:4:1 to receive Bl 730357 (400 mg once
daily or 200 mg twice daily) or a placebo under fed conditions.[4]

Participants: 274 patients with moderate-to-severe plague psoriasis.[4]
Co-primary Endpoints: Achievement of PASI 75 and an sPGA score of 0/1 at week 12.[4][12]

Long-Term Extension: Patients could enter a long-term extension trial (NCT03835481).[4]

VTP-43742 Phase 2a Trial
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e Design: Arandomized, double-blind, placebo-controlled trial over a four-week period.[5][6]
» Participants: Patients with moderate to severe psoriasis.[5][6]
e Dosing: Multiple oral doses were assessed, including 350 mg and 700 mg.[5][6]

o Endpoints: Efficacy was assessed by the change in PASI score. Pharmacodynamics were
evaluated by measuring plasma IL-17A and IL-17F levels.[5][6]

IMU-935 Phase 1b Trial

» Design: A 28-day, double-blind, placebo-controlled trial.[8][9][10]

o Participants: 41 patients with moderate-to-severe psoriasis.[10]

e Dosing: 150 mg once-daily and 150 mg twice-daily versus placebo (randomized 3:1).[9][10]
e Primary Objective: Evaluation of the safety and tolerability of IMU-935.[8][9]

o Secondary Objectives: Included evaluation of PASI, Dermatology Life Quality Index (DLQI),
body surface area (BSA) affected by psoriasis, Physicians Global Assessment (PGA), and
Itch Numeric Rating Scale (NRS).[17]

Experimental Workflow: A Typical Phase 2 Psoriasis
Trial

The following diagram outlines a typical workflow for a Phase 2 clinical trial of an oral RORyt
inhibitor in patients with psoriasis.
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Conclusion

Oral RORVyt inhibitors represent a promising class of therapeutics for autoimmune diseases,
particularly psoriasis. The clinical trial data to date demonstrate a proof-of-concept for this
mechanism of action, with several compounds showing efficacy in reducing psoriatic lesions.
However, the development of these agents has been challenging, with issues of modest
efficacy, dose-dependent adverse events, and preclinical toxicology findings leading to the
discontinuation of several programs.

The data for cedirogant and Bl 730357 suggest that higher doses may be required to achieve
clinically meaningful efficacy, but this can be associated with an increased incidence of adverse
events. The experience with VTP-43742 highlights the potential for liver-related side effects, a
concern for a class of drugs targeting a nuclear receptor. The interim results for IMU-935
underscore the variability and potential for a significant placebo response in psoriasis trials,
complicating the interpretation of efficacy data.

Future research and development in this area will need to focus on identifying compounds with
an improved therapeutic window, balancing potent RORyt inhibition with a favorable safety
profile. Further investigation into the specific patient populations most likely to respond to
RORyt inhibition and the long-term safety of this class of drugs will be crucial for their potential
success as oral therapies for autoimmune diseases.
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BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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